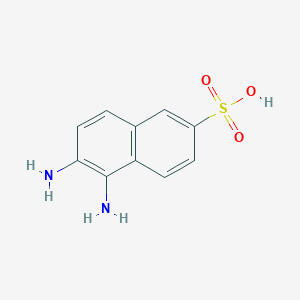

5,6-Diaminonaphthalene-2-sulfonic acid

Description

Naphthalene (B1677914) diamine sulfonic acids are a class of compounds derived from naphthalene, featuring two amino groups and at least one sulfonic acid group. The locations of these functional groups on the ten-carbon naphthalene ring structure can vary significantly, leading to a large number of possible isomers. Each isomer possesses distinct chemical and physical properties due to the unique electronic and steric interactions between the substituents.

These compounds are pivotal intermediates in the synthesis of dyes and pigments. google.com The amino groups can be diazotized and coupled with other aromatic compounds to form azo dyes, which constitute the largest class of synthetic colorants. amanote.com The sulfonation of naphthalene and its derivatives is a common industrial process, and the resulting sulfonic acid isomers can be separated based on reaction conditions like temperature and the concentration of the sulfonating agent. koreascience.kr The interplay between the electron-donating amino groups and the electron-withdrawing sulfonic acid group influences the reactivity of the naphthalene ring toward further electrophilic substitution.

The architectural diversity of these compounds is exemplified by numerous named isomers that have found historical and commercial importance, each with a specific substitution pattern.

Table 1: Examples of Isomeric Aminonaphthalenesulfonic Acids

| Common Name | Systematic Name | Number of Amino Groups | Number of Sulfonic Acid Groups |

|---|---|---|---|

| Tobias acid | 2-Aminonaphthalene-1-sulfonic acid | 1 | 1 |

| Dahl's acid | 2-Aminonaphthalene-5-sulfonic acid | 1 | 1 |

| Bronner acid | 2-Aminonaphthalene-6-sulfonic acid | 1 | 1 |

| Cleve's acid-1,6 | 5-Aminonaphthalene-2-sulfonic acid | 1 | 1 |

| Laurent's acid | 1-Aminonaphthalene-5-sulfonic acid | 1 | 1 |

The defining feature of 5,6-Diaminonaphthalene-2-sulfonic acid is its core structure, which contains two amino groups on adjacent carbon atoms (an ortho-diamine). This specific arrangement is of great chemical significance because ortho-diamines are versatile precursors for the synthesis of various heterocyclic systems. The two adjacent amino groups can readily undergo condensation reactions with a variety of dicarbonyl compounds or their equivalents to form stable, fused five- or six-membered rings.

For instance, ortho-diamines react with:

α-Diketones to form quinoxalines.

Carboxylic acids or their derivatives to form benzimidazoles.

Phosgene or its equivalents to form benzimidazolones.

This reactivity makes the 5,6-diaminonaphthalene core a valuable building block in organic synthesis for creating complex, polycyclic aromatic structures. These resulting heterocyclic systems are often investigated for applications in materials science, such as in the formation of organic polymers with specific electronic properties or as ligands for metal complexes.

The sulfonic acid (-SO3H) group is a strongly acidic, electron-withdrawing functional group that imparts several crucial properties to naphthalene derivatives.

Enhanced Water Solubility: The most significant role of the sulfonic acid group is to dramatically increase the aqueous solubility of the parent aromatic compound. researchgate.net Naphthalene and its simple amino derivatives are poorly soluble in water, but the introduction of the highly polar sulfonic acid group (or its salt form, -SO3⁻) allows the molecule to dissolve in aqueous media. This is essential for many applications, particularly in the dyeing industry, where dyes must be applied from aqueous solutions. amanote.com

Influence on Reactivity: As a strong electron-withdrawing group, the sulfonic acid moiety deactivates the aromatic ring towards electrophilic substitution. It also acts as a meta-directing group. However, in the context of dye chemistry, the amino groups are powerful activating, ortho-para directing groups, and their influence often dominates the reactivity of the molecule.

Mordanting and Dye-Fiber Interaction: In acid dyes, the sulfonic acid group provides a site for ionic bonding with the positively charged amino groups present in protein fibers like wool and silk, as well as synthetic polyamides like nylon. This strong electrostatic interaction is fundamental to the binding of the dye to the fabric, leading to good wash fastness.

Synthetic Handle: The sulfonic acid group can also be used as a blocking group or be replaced by other functional groups (such as a hydroxyl group via alkaline fusion) in certain synthetic routes, adding to its versatility in the construction of complex molecules.

While specific research data for this compound is not widely documented, the properties of the closely related isomer, 5,6-Diaminonaphthalene-1-sulfonic acid, provide insight into the general characteristics of this molecular structure.

Table 2: Chemical Properties of 5,6-Diaminonaphthalene-1-sulfonic acid

| Property | Value | Source |

|---|---|---|

| CAS Number | 84-92-4 | dyestuffintermediates.com |

| Molecular Formula | C10H10N2O3S | dyestuffintermediates.comncats.io |

| Molecular Weight | 238.26 g/mol | dyestuffintermediates.comncats.io |

| Class | Chemical | ncats.io |

Structure

3D Structure

Properties

IUPAC Name |

5,6-diaminonaphthalene-2-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c11-9-4-1-6-5-7(16(13,14)15)2-3-8(6)10(9)12/h1-5H,11-12H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQLQQQSIFHVLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N)N)C=C1S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,6 Diaminonaphthalene 2 Sulfonic Acid

Conventional and Modern Synthetic Routes for Diaminonaphthalene Sulfonic Acids

The synthesis of diaminonaphthalene sulfonic acids is a multistep process that often begins with a substituted naphthalene (B1677914) precursor. The regiochemistry of the final product is dictated by the directing effects of the substituents present on the naphthalene ring during the electrophilic substitution reactions.

A common and well-established route to introduce amino groups onto an aromatic ring is through the nitration of the aromatic substrate followed by the reduction of the resulting nitro groups. wikipedia.org In the context of synthesizing 5,6-diaminonaphthalene-2-sulfonic acid, a plausible pathway would involve the dinitration of naphthalene-2-sulfonic acid.

Once the desired dinitronaphthalene sulfonic acid precursor is obtained, the final step is the reduction of the two nitro groups to amino groups. A variety of reducing agents can be employed for this transformation, ranging from classical methods like the use of metals in acidic media (e.g., tin or iron in HCl) to catalytic hydrogenation. justia.commdpi.com

| Reduction Method | Reducing Agent/Catalyst | Typical Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C, Pt/C, or Raney Ni | Elevated pressure and temperature | High yields, clean reaction | Requires specialized equipment for handling hydrogen gas |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Acidic aqueous solution | Cost-effective, well-established | Generates large amounts of metal salt waste |

| Sulfide Reduction | Na₂S, NaHS, (NH₄)₂S | Aqueous or alcoholic solution | Can sometimes offer selectivity in partial reduction | Can introduce sulfur impurities, strong odor |

This table presents a summary of common methods for the reduction of dinitro aromatic compounds.

The introduction of a sulfonic acid group onto the naphthalene ring is a critical step in the synthesis of the target compound. The position of sulfonation is highly dependent on the reaction conditions, particularly the temperature. shokubai.org Sulfonation of naphthalene with sulfuric acid at lower temperatures (around 80°C) kinetically favors the formation of naphthalene-1-sulfonic acid, while higher temperatures (around 160°C) thermodynamically favor the more stable naphthalene-2-sulfonic acid. acs.org

To synthesize this compound, it is advantageous to start with a precursor that already contains the sulfonic acid group at the 2-position. Alternatively, sulfonation of a suitable diaminonaphthalene precursor could be considered, though this approach may present challenges with selectivity and potential side reactions with the amino groups. For instance, the sulfonation of 1,8-diaminonaphthalene (B57835) is known to occur at the 4-position. chemicalbook.com

Direct amination methods, such as the Bucherer reaction, provide a means to convert hydroxyl groups on the naphthalene ring to amino groups. wikipedia.org This reaction involves the treatment of a naphthol with an aqueous sulfite (B76179) or bisulfite and ammonia (B1221849). For the synthesis of this compound, a hypothetical route could involve a dihydroxynaphthalene-2-sulfonic acid precursor. However, the availability and synthesis of the specific 5,6-dihydroxy isomer would be a prerequisite. Direct amination is generally more applicable for the synthesis of mono- or specific di-aminonaphthalene derivatives and might not be the most straightforward approach for the target compound due to the potential for complex isomeric mixtures.

Optimization of Reaction Parameters for this compound Preparation

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of reaction parameters at each synthetic step.

In the sulfonation of naphthalene, temperature is a critical parameter for achieving a high yield of the 2-sulfonic acid isomer. shokubai.org Reaction times and the concentration of the sulfonating agent (e.g., sulfuric acid or oleum) also play a significant role in the outcome of the reaction. acs.org

For the nitration of naphthalene-2-sulfonic acid, the choice of nitrating agent (e.g., nitric acid, mixed acid), reaction temperature, and reaction time are crucial for controlling the degree of nitration and the isomeric distribution of the dinitro products. google.com The use of milder nitrating conditions may help to improve the selectivity towards the desired 5,6-dinitro isomer.

In the final reduction step, the choice of catalyst and reaction conditions can significantly impact the efficiency and cleanliness of the conversion of the dinitro compound to the corresponding diamine. justia.com Optimization of parameters such as hydrogen pressure, temperature, catalyst loading, and solvent can lead to higher yields and minimize the formation of byproducts.

Catalytic Systems in the Synthesis of Naphthalene-based Amines and Sulfonic Acids

Catalysis plays a pivotal role in the synthesis of naphthalene-based amines, particularly in the reduction of nitro groups. Catalytic hydrogenation is often the preferred method for this transformation due to its high efficiency and the production of clean products. justia.com

Commonly used catalysts for the reduction of dinitronaphthalenes include noble metals supported on activated carbon, such as palladium on carbon (Pd/C) and platinum on carbon (Pt/C). google.com These catalysts are highly active and can effect the reduction under relatively mild conditions of temperature and pressure. The choice of catalyst can sometimes influence the selectivity of the reduction, although for the complete reduction of two nitro groups, high catalyst activity is generally desired.

| Catalyst | Support | Typical Reaction Conditions | Key Characteristics |

| Palladium | Activated Carbon (C) | H₂ gas, various solvents (e.g., ethanol, acetic acid), room to elevated temperature | Highly active, commonly used for nitro group reduction. |

| Platinum | Activated Carbon (C) | H₂ gas, acidic or neutral conditions, room to elevated temperature | Very active, robust catalyst. |

| Raney Nickel | - | H₂ gas, various solvents, elevated temperature and pressure | Cost-effective, highly active. |

This table summarizes common catalytic systems used in the reduction of aromatic nitro compounds.

In addition to reduction reactions, catalytic methods are also being explored for other transformations in naphthalene chemistry, such as amination reactions. researchgate.net

Advanced Purification and Isolation Protocols for Synthetic Targets

The purification and isolation of the final this compound product are critical for obtaining a compound of high purity. The presence of isomeric impurities is a common challenge in naphthalene chemistry, and effective purification methods are therefore essential.

A common technique for the purification of aminonaphthalenesulfonic acids is precipitation from aqueous solution by adjusting the pH. nih.gov These compounds are amphoteric and their solubility is highly dependent on the pH of the solution. By carefully controlling the pH, it is often possible to selectively precipitate the desired isomer.

Recrystallization from a suitable solvent is another powerful purification technique. The choice of solvent is crucial and is determined by the solubility characteristics of the target compound and its impurities.

For challenging separations of isomers, chromatographic techniques such as high-speed counter-current chromatography (HSCCC) have been shown to be effective for the preparative purification of naphthalenesulfonic acid derivatives. nih.gov This liquid-liquid partition technique avoids the use of solid supports and can provide high-purity compounds.

Chemical Reactivity and Transformation Pathways of 5,6 Diaminonaphthalene 2 Sulfonic Acid

Electrophilic Aromatic Substitution Reactivity of the Naphthalene (B1677914) Ring System

The naphthalene moiety of the molecule is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. The rate and regioselectivity of these reactions are profoundly controlled by the existing substituents.

The two amino groups at the C-5 and C-6 positions are powerful activating groups. Through resonance and inductive effects, they donate electron density to the naphthalene ring system, making it significantly more nucleophilic and thus more reactive towards electrophiles than unsubstituted naphthalene. This activation is a hallmark of aromatic amines.

Conversely, the sulfonic acid group at the C-2 position is a strong deactivating group. It withdraws electron density from the ring via inductive and resonance effects, rendering the aromatic system less reactive towards electrophilic attack. numberanalytics.com

In 5,6-Diaminonaphthalene-2-sulfonic acid, the potent activating influence of the two amino groups overrides the deactivating effect of the single sulfonic acid group. utexas.edu Consequently, the molecule is considered to be highly "activated" and readily undergoes electrophilic substitution reactions such as halogenation, nitration, and sulfonation under milder conditions than those required for naphthalene itself.

The position of an incoming electrophile is determined by the directing effects of the existing substituents. The regioselectivity in polysubstituted rings is typically governed by the most strongly activating group. researchgate.net In this case, the amino groups dictate the primary substitution patterns.

Amino Groups (-NH₂): As strong activators, they are ortho, para-directors.

The 5-NH₂ group directs incoming electrophiles to the C-4 (para) and C-6 (ortho) positions. The C-6 position is already occupied.

The 6-NH₂ group directs incoming electrophiles to the C-5 (ortho) and C-7 (ortho) positions. The C-5 position is already occupied.

Sulfonic Acid Group (-SO₃H): As a deactivator, it is a meta-director.

The 2-SO₃H group directs incoming electrophiles to the C-4 and C-7 positions.

The concerted influence of these groups suggests that electrophilic attack is most likely to occur at the C-4 and C-7 positions, as these sites are activated by at least one amino group and are also the positions targeted by the meta-directing sulfonic acid group. Steric hindrance may also influence the final product distribution, but the electronic effects are paramount.

Table 1: Predicted Regioselectivity of Electrophilic Attack on this compound

| Position of Attack | Directing Effect of 5-NH₂ | Directing Effect of 6-NH₂ | Directing Effect of 2-SO₃H | Overall Predicted Favorability |

| C-1 | - | - | ortho (unfavored) | Low |

| C-3 | - | - | ortho (unfavored) | Low |

| C-4 | para (favored) | - | meta (favored) | High |

| C-7 | - | ortho (favored) | meta (favored) | High |

| C-8 | peri (moderately favored) | - | - | Moderate |

Nucleophilic Reactions Involving Sulfonic Acid Groups

The sulfonic acid moiety can participate in nucleophilic substitution reactions, typically after conversion to a more reactive intermediate. These transformations are crucial for synthesizing a variety of derivatives.

Aromatic sulfonic acids are precursors to sulfonamides, a class of compounds with significant industrial and pharmaceutical applications. The synthesis is generally a two-step process. First, the sulfonic acid is converted into a more reactive sulfonyl chloride. This is commonly achieved using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). ekb.eg

The resulting 5,6-Diaminonaphthalene-2-sulfonyl chloride is then reacted with a primary or secondary amine (R¹R²NH) or ammonia (B1221849) to yield the corresponding sulfonamide derivative. frontiersrj.comresearchgate.net The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

Table 2: Reagents for Sulfonamide Synthesis from Sulfonic Acids

| Reaction Step | Reagent | Purpose |

| Step 1: Chlorination | Thionyl chloride (SOCl₂) | Converts sulfonic acid to sulfonyl chloride |

| Phosphorus pentachloride (PCl₅) | Converts sulfonic acid to sulfonyl chloride | |

| Chlorosulfonic acid (HSO₃Cl) | Converts sulfonic acid to sulfonyl chloride | |

| Step 2: Amination | Ammonia (NH₃) | Forms a primary sulfonamide (-SO₂NH₂) |

| Primary Amine (RNH₂) | Forms a secondary sulfonamide (-SO₂NHR) | |

| Secondary Amine (R₂NH) | Forms a tertiary sulfonamide (-SO₂NR₂) |

Beyond sulfonamide formation, the sulfonic acid group can be replaced by other functional groups.

Conversion to Phenols: A classic reaction for naphthalenesulfonic acids is alkali fusion. Heating the sodium salt of the sulfonic acid with sodium hydroxide (B78521) (NaOH) at high temperatures can replace the sulfonate group with a hydroxyl group (-OH), yielding a diaminonaphthol derivative. echemi.comwikipedia.org This is a nucleophilic aromatic substitution reaction.

Desulfonation: The sulfonation of aromatic rings is often a reversible process. wikipedia.org Heating this compound in the presence of dilute aqueous acid can lead to desulfonation, removing the -SO₃H group and yielding 1,2-diaminonaphthalene. numberanalytics.com

Redox Chemistry of the Diamino Moieties

The presence of two adjacent amino groups on the electron-rich naphthalene ring makes the molecule highly susceptible to redox reactions, particularly oxidation. The diamino moieties are the primary sites of this reactivity.

Aromatic amines are readily oxidized, and compounds with multiple amino groups, such as 1,8-diaminonaphthalene (B57835), are known to darken upon exposure to air due to oxidation. wikipedia.org The ortho-diamine arrangement in this compound is expected to be particularly reactive.

Mild oxidation can lead to the formation of highly colored quinone-diimine structures. These species are often unstable and can undergo further reactions, such as polymerization or condensation, to form complex, colored products. The electrochemical oxidation of similar diaminonaphthalene derivatives has been shown to produce unstable quinonediimines that can participate in subsequent reactions. researchgate.net Stronger oxidizing agents can lead to the degradation and cleavage of the aromatic ring.

Conversely, the synthesis of diaminonaphthalenes often involves the reduction of corresponding dinitro- or nitroamino-naphthalene precursors. wikipedia.org For instance, a related compound, 5,6-diamino-1,3-naphthalenedisulfonic acid, can be prepared by the reductive cleavage of an azo dye using a reducing agent like sodium hydrosulfite. google.com This underscores the stability of the diamino form under reducing conditions.

Table 3: Common Reagents in the Redox Chemistry of Aromatic Amines

| Reaction Type | Reagent Class | Example Reagents | Expected Outcome for Diamino Moieties |

| Oxidation | Mild Oxidants | Air (O₂), Iron(III) chloride (FeCl₃) | Formation of colored quinone-imine species |

| Strong Oxidants | Potassium permanganate (B83412) (KMnO₄) | Ring cleavage and degradation | |

| Reduction | Catalytic Hydrogenation | H₂ / Pd, Pt, or Ni | No reaction on diamino groups; reduces nitro groups |

| Metal/Acid Reduction | Tin (Sn) / HCl, Iron (Fe) / HCl | Used to synthesize diamines from dinitro compounds | |

| Hydrosulfites | Sodium hydrosulfite (Na₂S₂O₄) | Used in reductive cleavage of azo dyes to form amines |

Oxidation Reactions and Their Mechanistic Investigations

The presence of two adjacent amino groups makes the naphthalene ring highly susceptible to oxidation. The oxidation of aromatic diamines, particularly ortho-diamines, is a complex process that can yield a variety of products, including quinone-diimines, phenazines, and polymeric materials.

Studies on analogous compounds, such as o-phenylenediamine (B120857) (OPD), provide insight into potential oxidation pathways. The oxidation of OPD can be a two-step process involving the deprotonation of the amino groups followed by the rearrangement of the electron cloud to form a π-conjugated system. nih.govresearchgate.net This process often leads to the formation of 2,3-diaminophenazine, the oxidized form of OPD (oxOPD). nih.govresearchgate.net The reaction can be triggered by various oxidizing agents, including metal ions like Cu(II), silver ions, or hydrogen peroxide. nih.govresearchgate.net Nanoparticles of noble metals such as gold, silver, and platinum have also been shown to catalyze the oxidation of OPD. nih.gov

Electrochemical studies on other diaminonaphthalene isomers, such as 1,5-diaminonaphthalene (1,5DAN), show that electrooxidation leads to the formation of unstable quinone-diimine intermediates. researchgate.net These intermediates can undergo subsequent reactions, such as hydrolysis and Michael addition with the parent diamine, leading to more complex structures like phenazine (B1670421) derivatives. researchgate.net It is plausible that this compound would undergo similar electrochemical oxidation, initially forming a 5,6-diimino-naphthalene-2-sulfonate species. The presence of the electron-withdrawing sulfonic acid group may influence the oxidation potential and the stability of the resulting intermediates.

Commercially available diaminonaphthalenes are often discolored due to air oxidation, which forms highly colored quinone-type impurities. wikipedia.orgreddit.com This highlights the sensitivity of the diamino functionality to oxidative degradation.

Table 1: Potential Oxidation Products of this compound Based on Analogous Reactions

| Reactant Analog | Oxidizing Agent/Method | Major Product Type | Reference |

|---|---|---|---|

| o-Phenylenediamine | Cu(II) ions | 2,3-Diaminophenazine (oxOPD) | researchgate.net |

| 1,5-Diaminonaphthalene | Electrooxidation | Quinone-diimine (intermediate), Phenazine derivatives | researchgate.net |

| o-Phenylenediamine | Catalytic Nanoparticles (Au, Ag, Pt) | Polymerized OPD (polyOPDs) | nih.gov |

| Naphthalenesulfonic acids | Ozone (O₃) | Ring-opened products (e.g., highly oxidized organic acids) | researchgate.net |

Reductive Transformations for Functional Group Interconversion

Functional group interconversions involving this compound could target the amino groups or the sulfonic acid group.

Reactions of the Amino Groups: The primary aromatic amino groups can be converted into diazonium salts through diazotization. This reaction involves treating the amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. byjus.comorganic-chemistry.org The resulting diazonium salt is a versatile intermediate. For this compound, a bis-diazonium salt could be formed, which could then undergo various nucleophilic substitution reactions (e.g., Sandmeyer or Schiemann reactions) to introduce halides or other functional groups. organic-chemistry.org

Reactions of the Sulfonic Acid Group: The sulfonic acid group is generally stable, but it can be removed or replaced under certain conditions.

Reductive Desulfonylation: This process replaces the C-S bond with a C-H bond. Methods for this transformation often involve active metals like sodium amalgam or reducing agents such as tributyltin hydride. wikipedia.org A direct reduction of arenesulfonic acids to the corresponding thiols has also been reported using a trifluoroacetic anhydride-tetrabutylammonium iodide mixture or a rhodium carbonyl catalyst under carbon monoxide pressure. google.com

Hydrolytic Desulfonation: The sulfonation of aromatic compounds is often a reversible reaction. wikipedia.org Desulfonation can be achieved by heating the sulfonic acid in dilute aqueous acid, which cleaves the group and regenerates the parent arene. libretexts.orgwikipedia.org For naphthalenesulfonic acids, heating with dilute aqueous acid can revert the compound to naphthalene. wikipedia.org This process could potentially convert this compound back to 5,6-diaminonaphthalene.

Microbial Desulfonation: Certain bacteria have been shown to utilize naphthalenesulfonic acids as a source of sulfur. For example, a Pseudomonas species can convert 5-amino-1-naphthalenesulfonic acid into 5-amino-1-naphthol, demonstrating an oxygenolytic cleavage of the sulfonate group. d-nb.infonih.gov

Coordination Chemistry and Metal Complexation by this compound

The molecular structure of this compound, featuring an ortho-diamine system, makes it an excellent candidate for acting as a chelating ligand in coordination chemistry.

Ligand Properties and Chelation Modes with Transition Metal Ions

The two adjacent amino groups on the naphthalene ring can act as a bidentate ligand, coordinating to a single metal ion to form a stable five-membered ring. nih.gov This chelation mode is well-documented for the analogous ligand, o-phenylenediamine, which readily forms complexes with a variety of transition metals. nih.govoup.comresearchgate.net

In complexes of this compound, the primary coordination site is expected to be the N,N'-donor set of the diamine. Depending on the metal ion, its coordination preferences, and the reaction conditions, the resulting complexes could adopt various geometries, such as square planar or octahedral. researchgate.net In an octahedral complex, the remaining coordination sites would be occupied by other ligands, such as solvent molecules (e.g., water, methanol) or counter-ions. rsc.org

The sulfonic acid group can also participate in coordination. While it is a weaker donor than the amino groups, the sulfonate oxygen atoms can act as monodentate or bridging ligands, potentially leading to the formation of polynuclear complexes or coordination polymers. mdpi.com For instance, in a cadmium complex involving both o-phenylenediamine and naphthalene-1,5-disulfonate, the opda ligands chelate the metal center while the sulfonate anions interact with the complex cation via hydrogen bonding. nih.gov

Stability and Structure of Metal-5,6-Diaminonaphthalene-2-sulfonic Acid Complexes

The presence of substituents on the aromatic ring influences the stability of the resulting metal complexes. Electron-donating groups on the o-phenylenediamine scaffold generally increase the stability of the corresponding copper(II) chelates, while electron-withdrawing groups decrease it. oup.com Given that the sulfonic acid group is electron-withdrawing, it is expected that the stability constants for metal complexes of this compound would be slightly lower than those for complexes of unsubstituted 5,6-diaminonaphthalene.

The structure of these complexes would feature a distorted coordination sphere due to the geometric constraints of the five-membered chelate ring. nih.gov For example, iron(II) spin crossover complexes have been synthesized using Schiff base-like ligands derived from diaminonaphthalene, where the iron center is coordinated by the N,N' donors of the ligand in the equatorial plane, with axial positions occupied by other ligands like methanol. rsc.org

Table 2: Logarithm of Formation Constants (log K) for 1:1 Metal-Ligand Complexes with o-Phenylenediamine (o-PDA) in Water

| Metal Ion | log K | Reference |

|---|---|---|

| Cr(III) | 16.53 | scirp.orgscirp.org |

| Cu(II) | 7.72 | oup.com |

| Ni(II) | 5.33 | scirp.orgscirp.org |

| Zn(II) | 4.95 | scirp.orgscirp.org |

| Pb(II) | 4.25 | scirp.orgscirp.org |

Data for o-phenylenediamine is presented as an analog for this compound.

Spectroscopic and Photophysical Investigations of 5,6 Diaminonaphthalene 2 Sulfonic Acid and Its Derivatives

Electronic Absorption Spectroscopy (UV-Vis) for Elucidating Molecular Structure and Electronic Transitions

Electronic absorption spectroscopy is a powerful technique to probe the electronic structure of molecules. For aromatic systems like 5,6-Diaminonaphthalene-2-sulfonic acid, the UV-Vis spectrum is dictated by π-π* and n-π* electronic transitions within the naphthalene (B1677914) ring system, modulated by the attached functional groups. The amino (-NH2) groups act as strong auxochromes, typically causing a bathochromic (red) shift of the absorption bands compared to unsubstituted naphthalene. Conversely, the sulfonic acid (-SO3H) group, being electron-withdrawing, can further influence the electronic transitions.

The absorption spectrum of diaminonaphthalene derivatives generally displays multiple bands. The high-energy bands in the ultraviolet region can be attributed to the π-π* transitions of the aromatic system, analogous to the ¹A → ¹B_b_ and ¹A → ¹B_a_ transitions in naphthalene. The lower energy band, extending into the visible region, is often associated with an intramolecular charge transfer (ICT) transition, where electron density is promoted from the electron-rich amino groups to the electron-deficient naphthalene ring, a character that can be influenced by the sulfonic acid group.

In non-polar solvents, the long-wavelength absorption band of diaminonaphthalenes has been described as a mixture of ¹A_g_→¹L_a_ and ¹A_g_→¹L_b_ transitions. ekb.eg However, in aqueous or other polar solvents, this band is more likely dominated by the ¹A_g_→¹L_b_ transition. ekb.eg The position and intensity of these bands are sensitive to the substitution pattern on the naphthalene core.

Table 1: Representative UV-Vis Absorption Data for Diaminonaphthalene Derivatives in Methanol

| Compound | λ_max 1 (nm) | ε_1_ (M⁻¹cm⁻¹) | λ_max 2_ (nm) | ε_2_ (M⁻¹cm⁻¹) | Transition Assignment |

| 1,5-Diaminonaphthalene | ~240 | ~35,000 | ~340 | ~6,000 | π-π* and ICT |

| 1,8-Diaminonaphthalene (B57835) | ~235 | ~40,000 | ~330 | ~5,500 | π-π* and ICT |

| This compound (Expected) | ~250-260 | - | ~350-370 | - | π-π and ICT* |

Note: Data for this compound is hypothetical and extrapolated from trends observed in related diaminonaphthalene compounds. Molar absorptivity (ε) values are estimations.

Fluorescence Spectroscopy and Luminescence Characteristics

Fluorescence spectroscopy provides insights into the excited state properties of molecules. Naphthalene derivatives are known for their strong fluorescence, a property that is significantly influenced by the nature and position of substituents.

Fluorescence Emission Mechanisms in Diaminonaphthalene Systems

The fluorescence of diaminonaphthalene derivatives typically originates from the decay of the first excited singlet state (S₁) to the ground state (S₀). The nature of this emissive state is critical. For many diaminonaphthalenes, particularly in polar solvents, the emission is from an intramolecular charge transfer (ICT) state. Upon photoexcitation, there is a significant redistribution of electron density, leading to a highly polar excited state. The stabilization of this ICT state in polar solvents results in a large Stokes shift, which is the difference in energy between the absorption and emission maxima.

The planarity of the amino groups with respect to the naphthalene ring is a crucial factor. For emission to be strong, a planar or quasi-planar conformation in the excited state is often required to maximize π-conjugation. In some diaminonaphthalene isomers, steric hindrance can cause the amino groups to be twisted out of the plane of the naphthalene ring, which can affect the fluorescence properties.

Excitation-Dependent Emission Phenomena and Quantum Yields

While many simple fluorophores exhibit emission spectra that are independent of the excitation wavelength (Kasha's rule), some systems, particularly those with multiple emissive species or complex excited-state dynamics, can show excitation-dependent emission. For this compound, this could arise from the presence of different ground-state conformers or from slow excited-state relaxation processes.

The fluorescence quantum yield (Φ_F_), a measure of the efficiency of the fluorescence process, is a key parameter. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Naphthalene derivatives can exhibit high quantum yields. acs.org However, the presence of the sulfonic acid group and the specific substitution pattern in this compound will be determining factors. Non-radiative decay pathways, such as intersystem crossing to the triplet state or internal conversion, can compete with fluorescence and reduce the quantum yield.

Table 2: Representative Fluorescence Data for Diaminonaphthalene Derivatives

| Compound | Excitation λ_max (nm) | Emission λ_max_ (nm) | Quantum Yield (Φ_F_) | Solvent |

| 1,5-Diaminonaphthalene | ~340 | ~420 | ~0.45 | Ethanol |

| 1,8-Diaminonaphthalene | ~330 | ~405 | ~0.30 | Ethanol |

| This compound (Expected) | ~360 | ~450-480 | - | Ethanol |

Note: Data for this compound is hypothetical and based on expected trends. The quantum yield is highly dependent on the environment and molecular structure.

Solvent Effects on Optical Properties

The sensitivity of the absorption and emission spectra to the solvent environment (solvatochromism) is a hallmark of molecules with a significant change in dipole moment upon excitation. For compounds like this compound, which possess both electron-donating and electron-withdrawing groups, a pronounced solvatochromic effect is anticipated.

In polar solvents, the highly polar excited ICT state is stabilized to a greater extent than the less polar ground state. This leads to a bathochromic (red) shift in the fluorescence emission spectrum as the solvent polarity increases. The absorption spectrum is generally less sensitive to solvent polarity. The magnitude of the solvatochromic shift can be analyzed using Lippert-Mataga plots, which relate the Stokes shift to the solvent polarity function. Such analysis allows for the estimation of the change in dipole moment between the ground and excited states. The photophysical properties of naphthalene derivatives are known to be influenced by solvent polarity. acs.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is indispensable for identifying the functional groups present in a molecule. These techniques are complementary, as the selection rules for a vibrational mode to be IR- or Raman-active are different.

For this compound, the key vibrational modes to be identified are those associated with the amino (-NH₂), sulfonic acid (-SO₃H), and the substituted naphthalene ring.

Amino (-NH₂) Group: The N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹. Primary amines show two bands corresponding to symmetric and asymmetric stretching. The N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.

Sulfonic Acid (-SO₃H) Group: The O-H stretching of the sulfonic acid is a broad band, usually in the 2500-3300 cm⁻¹ region, due to strong hydrogen bonding. The S=O asymmetric and symmetric stretching vibrations are very strong and appear in the ranges of 1350-1470 cm⁻¹ and 1120-1230 cm⁻¹, respectively. The S-O stretching is found around 1000 cm⁻¹.

Naphthalene Ring: The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring give rise to a series of bands between 1400 and 1600 cm⁻¹. The substitution pattern on the naphthalene ring will influence the out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region, which can be characteristic of the arrangement of the substituents.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Asymmetric Stretch | ~3450 |

| N-H Symmetric Stretch | ~3350 | |

| N-H Bend (Scissoring) | ~1620 | |

| Sulfonic Acid (-SO₃H) | O-H Stretch | 2500-3300 (broad) |

| S=O Asymmetric Stretch | ~1350 | |

| S=O Symmetric Stretch | ~1180 | |

| S-O Stretch | ~1040 | |

| Aromatic Ring | C-H Stretch | >3000 |

| C=C Stretch | 1400-1600 | |

| C-H Out-of-plane Bend | 700-900 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The exact chemical shifts and coupling patterns of the protons on the naphthalene ring will be determined by the electronic effects of the amino and sulfonic acid groups. The amino protons may appear as a broad singlet, and its chemical shift can be dependent on the solvent and concentration due to hydrogen bonding and exchange.

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbons attached to the amino groups will be shielded (shifted to lower ppm values), while the carbon attached to the sulfonic acid group will be deshielded (shifted to higher ppm values). The chemical shifts of the other aromatic carbons will also be influenced by the substituent effects.

Due to the lack of readily available experimental NMR data for this compound, a hypothetical table of expected chemical shift ranges is presented based on known substituent effects on the naphthalene scaffold.

Table 4: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound (in DMSO-d₆)

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Aromatic C-H | 7.0 - 8.5 |

| Amino N-H | 4.0 - 6.0 (broad) | |

| Sulfonic Acid O-H | >10.0 (very broad) | |

| ¹³C | Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-SO₃H | 135 - 145 | |

| Other Aromatic C | 110 - 135 |

Advanced Applications of 5,6 Diaminonaphthalene 2 Sulfonic Acid in Chemical Technologies

Role as a Precursor in Dye and Pigment Synthesis

5,6-Diaminonaphthalene-2-sulfonic acid serves as a crucial building block in the manufacturing of a range of colorants, including both azo dyes and reactive dyes. Its aromatic diamine structure allows it to function as a key intermediate, contributing to the final properties of the dye molecule, such as color, fastness, and affinity to substrates.

Intermediate in Azo Dye Production

Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest class of synthetic colorants. The synthesis of these dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile. unb.ca Naphthalenesulfonic acid derivatives are frequently employed as either the diazo component or the coupling component in the synthesis of azo dyes. austinpublishinggroup.com

While specific research detailing an extensive range of azo dyes derived directly from this compound is limited in publicly accessible literature, its structural features make it a suitable candidate for such syntheses. The presence of two amino groups offers the potential for it to be either mono- or di-diazotized, allowing for the creation of more complex dye structures. For instance, the related compound 5,6-Diaminonaphthalene-1-sulfonic acid is listed as an intermediate in the synthesis of C.I. Pigment Green 9. dyestuffintermediates.comdyestuffintermediates.com This suggests that this compound could similarly be utilized in the production of various pigments and dyes. The general reaction scheme for the formation of an azo dye is illustrated below:

General Azo Dye Synthesis

| Step | Reaction | Description |

|---|---|---|

| 1 | Diazotization | An aromatic amine is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. |

Coupling Components for Reactive Dyes

Reactive dyes are a class of colored organic substances that form a covalent bond with the substrate they are coloring. This chemical bond results in dyes that are exceptionally fast and resistant to fading. These dyes contain a reactive group that attaches to the hydroxyl or amino groups of fibers such as cotton, wool, and silk. rohandyes.com

Naphthalenesulfonic acid derivatives are important coupling components in the synthesis of reactive dyes. thermofisher.com The amino groups on the naphthalene (B1677914) ring of this compound can be functionalized with a reactive group, such as a triazine or vinyl sulfone, before or after the coupling reaction to create a reactive dye. The sulfonic acid group enhances the water solubility of the dye, which is crucial for the dyeing process. The specific structure of the naphthalene-based coupling component influences the final color and fastness properties of the reactive dye. lioncolor.com

Utilization in Advanced Analytical Chemistry Methodologies

The unique chemical properties of this compound, particularly the presence of vicinal diamines, make it a compound of interest for the development of sensitive and selective analytical methods for the detection of trace analytes.

Reagent in Spectrophotometric Detection Systems

Spectrophotometry is a widely used analytical technique that measures the absorption of light by a chemical substance. The development of new reagents that react with specific analytes to produce a colored product with a distinct absorption maximum is a continuous area of research. Aromatic amines are known to be effective reagents in spectrophotometric analysis, particularly for the determination of nitrite. spkx.net.cn The reaction typically involves diazotization of the aromatic amine by nitrite in an acidic medium, followed by coupling with another reagent to form a colored azo dye. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of nitrite. rsc.org

While specific studies detailing the use of this compound as a primary reagent in such a two-component system are not prevalent, its structural similarity to other naphthalenesulfonic acid derivatives used in nitrite detection suggests its potential utility in this area. researchgate.net

Development of Fluorescent Probes for Trace Analytes (e.g., nitrite and nitric oxide)

Fluorescence spectroscopy is an exceptionally sensitive analytical technique. The development of fluorescent probes that exhibit a change in their fluorescence properties upon interaction with a specific analyte is of great interest for trace analysis. Aromatic vicinal diamines have been identified as highly successful fluorescent probes for the detection of nitric oxide (NO) and nitrite. nih.gov

The mechanism of detection is based on the reaction of the vicinal diamines with nitrite in an acidic medium, or with NO in the presence of oxygen, to form a highly fluorescent triazole derivative. nih.govresearchgate.net This reaction leads to a significant increase in the fluorescence quantum efficiency of the molecule. nih.gov

A closely related compound, 5,6-diamino-1,3-naphthalene disulfonic acid (DANDS), has been successfully employed as a fluorescent probe for the determination of nitrite. researchgate.net The reaction of DANDS with nitrite forms the highly fluorescent 1-[H]-naphthotriazole-6,8-disulfonic acid. This method demonstrates high sensitivity and specificity. researchgate.net Another similar compound, 2,3-diaminonaphthalene (B165487) (DAN), is also a well-known fluorescent reagent for nitrite and nitric oxide detection. thermofisher.com

Given these precedents, it is highly probable that this compound can also function as an effective fluorescent probe for nitrite and nitric oxide. The reaction would be expected to proceed as follows:

Table of Fluorescent Probe Analogs for Nitrite Detection

| Fluorescent Probe | Analyte | Fluorescent Product | Reported Detection Limit |

|---|---|---|---|

| 5,6-diamino-1,3-naphthalene disulfonic acid (DANDS) | Nitrite | 1-[H]-naphthotriazole-6,8-disulfonic acid | 0.09 ng/mL researchgate.net |

The development of such probes is crucial for applications in environmental monitoring and biomedical research, where the sensitive detection of these analytes is important. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 5,6-Diaminonaphthalene-2-sulfonic acid, and how are competing side reactions managed?

- Methodological Answer : The synthesis typically involves sulfonation of naphthalene derivatives followed by amination. For example, sulfonation at the 2-position can be achieved using concentrated sulfuric acid or oleum at 150–180°C. Subsequent nitration and reduction steps introduce amino groups at positions 5 and 6. Key challenges include controlling regioselectivity and minimizing over-sulfonation. To suppress side reactions, use stepwise temperature control and protecting groups (e.g., acetyl for amines during sulfonation). Reaction progress can be monitored via TLC or HPLC .

| Example Conditions | Details |

|---|---|

| Sulfonation agent | Oleum (20% SO₃) at 160°C |

| Nitration | HNO₃/H₂SO₄ at 0–5°C |

| Reduction (Nitro to Amino) | Catalytic hydrogenation (Pd/C) |

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer :

- UV-Vis Spectroscopy : Detect absorption bands at ~260 nm (naphthalene ring) and ~320 nm (sulfonate/amine groups) .

- NMR : Use D₂O as a solvent. H NMR shows aromatic protons (δ 6.8–8.2 ppm) and amine protons (δ 5.2–5.8 ppm, exchangeable). C NMR confirms sulfonate (δ 120–125 ppm) and aromatic carbons .

- Mass Spectrometry : ESI-MS in negative mode for sulfonate detection (e.g., [M-H]⁻ at m/z 283) .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to exploit solubility differences.

- Ion-Exchange Chromatography : Anion-exchange resins (e.g., Dowex 1X8) bind sulfonate groups, eluting with NaCl gradients .

- Precipitation : Adjust pH to 2–3 (sulfonic acid’s pKa ~1.5) to precipitate impurities while retaining the compound in solution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles.

- Reproducibility Checks : Standardize protocols (e.g., cell lines, pH, temperature).

- HPLC Purity Analysis : Ensure >98% purity; minor impurities (e.g., nitro byproducts) can skew bioactivity results .

- Computational Modeling : Use DFT or molecular docking to predict interactions (e.g., sulfonate’s role in binding enzymes like tyrosinase) .

Q. What strategies minimize competing pathways during functionalization of this compound?

- Methodological Answer :

- Selective Protecting Groups : Protect amines with Boc groups during sulfonic acid derivatization to prevent unwanted azo bond formation .

- pH Control : Conduct reactions at pH 4–6 to stabilize the sulfonate anion and avoid protonation of amines, reducing nucleophilic side reactions .

- Catalytic Optimization : Use Pd/C for selective hydrogenation of nitro groups without reducing sulfonate .

Q. How does the stability of this compound vary under extreme experimental conditions (e.g., high temperature, UV exposure)?

- Methodological Answer :

- Thermal Stability : TGA analysis shows decomposition >250°C. For high-temperature reactions (e.g., polymer synthesis), use inert atmospheres (N₂) .

- Photostability : UV-Vis exposure (254 nm) causes gradual sulfonate cleavage. Add antioxidants (e.g., BHT) or store in amber vials .

- pH-Dependent Degradation : Stable at pH 2–10; outside this range, hydrolysis of sulfonate or amine oxidation occurs. Monitor via IC (ion chromatography) .

Data Contradiction Analysis

- Example Scenario : Conflicting reports on antimicrobial efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.